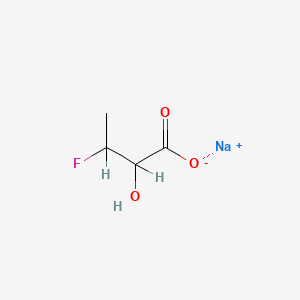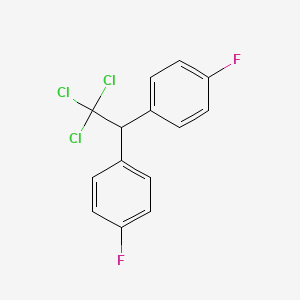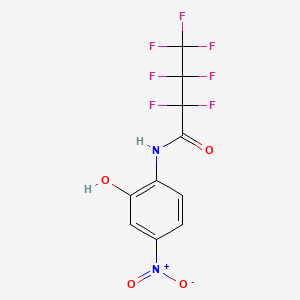
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and synthetic lubricants. The compound’s structure features two tert-butyl groups and two hydroxyphenyl groups, which contribute to its stability and effectiveness as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester typically involves the esterification of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of synthetic lubricants and other industrial products.
Mecanismo De Acción
The antioxidant activity of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is primarily due to its ability to donate hydrogen atoms from its hydroxy groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups enhance the stability of the compound, making it more effective as an antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid methyl ester
- Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
Uniqueness
Compared to similar compounds, 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester offers a unique combination of stability and antioxidant activity. Its structure allows for effective stabilization of polymers and other materials, making it a valuable additive in various industrial applications .
Propiedades
Fórmula molecular |
C25H34O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C25H34O4/c1-23(2,3)18-13-16(9-11-20(18)26)25(7,15-22(28)29-8)17-10-12-21(27)19(14-17)24(4,5)6/h9-14,26-27H,15H2,1-8H3 |
Clave InChI |
WNGNZJBTTHXKRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OC)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)








![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)

![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)

